molecular formula C12H15NO B3040445 (2-tert-Butylphenoxy)acetonitrile CAS No. 202821-16-7

(2-tert-Butylphenoxy)acetonitrile

Cat. No. B3040445
CAS RN: 202821-16-7
M. Wt: 189.25 g/mol
InChI Key: VYTLSISOMQEFSO-UHFFFAOYSA-N
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Description

“(2-tert-Butylphenoxy)acetonitrile” is a chemical compound with the linear formula C12H15NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Electrochemical Oxidation Studies

  • Electrochemical Behavior: The electrochemical oxidation of compounds related to (2-tert-Butylphenoxy)acetonitrile, such as 2,4,6-tri-tert-butylphenol, has been explored in various solvents including acetonitrile. These studies reveal insights into the oxidation mechanisms and the formation of stable radical species (Richards et al., 1975).

Synthesis and Reactivity

  • Synthesis of Nitrogen Heterocycles: (tert-Butyl-NNO-azoxy)acetonitrile, a compound structurally similar to this compound, serves as a precursor for various nitrogen heterocycles. Its synthesis and reactivity have been a subject of study, providing insights into the synthesis of related compounds (Klenov et al., 2016).

Antioxidant Properties and Applications

  • Antioxidant Activity: Research on sterically hindered phenols, which are structurally related to this compound, indicates their potential as antioxidants. This includes studies on their redox properties and antibacterial activity, suggesting applications in various fields (Koshelev et al., 2020).

Complexation and Binding Studies

  • Metal Ion Complexation: Compounds structurally related to this compound have been studied for their ability to complex with metal cations. This research provides insights into potential applications in fields like sensor technology and catalysis (Namor et al., 2005).

Solvent Effects and Kinetics

  • Solvent Influence on Antioxidant Activity: Studies have investigated the effects of different solvents, including acetonitrile, on the antioxidant activity of phenolic compounds. This research can inform the use of this compound in various solvent environments (Foti & Ruberto, 2001).

Safety and Hazards

“(2-tert-Butylphenoxy)acetonitrile” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(2-tert-butylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLSISOMQEFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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